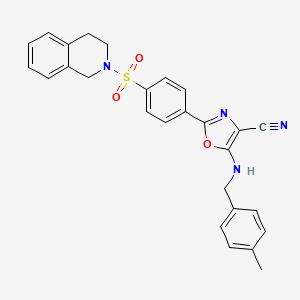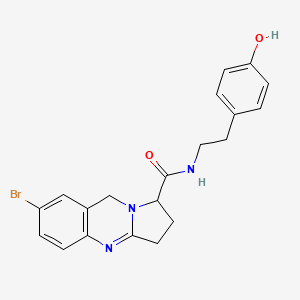
3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one” is a benzoxazepin derivative. Benzoxazepines are a class of compounds containing a benzene ring fused to an oxazepine ring (a seven-membered ring containing one oxygen atom, one nitrogen atom, and five carbon atoms). The “4-methoxyphenyl” indicates the presence of a methoxy group (-OCH3) on the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzoxazepin ring and the 4-methoxyphenyl group. Techniques such as NMR spectroscopy and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The ether group (methoxy) and the amide in the seven-membered ring could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the ether and amide groups could influence its polarity, solubility, and boiling/melting points .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Compounds with structural similarities to "3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one" have been synthesized for their potential biological activities. For instance, Bektaş et al. (2007) reported on the synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives, which involved the synthesis of compounds through reactions of various ester ethoxycarbonylhydrazones with primary amines. The antimicrobial activity of these compounds was assessed against several microorganisms, with some showing good to moderate activities Bektaş et al., 2007.
Chemical Properties and Mechanisms
The chemical properties and mechanisms of formation for benzoxazepin derivatives have also been a subject of study. Wang et al. (2001) discussed the mechanism and stereochemistry of β-lactam derivatives of benzodiazepines, providing insights into the chemical behavior and structural analysis of similar compounds Wang et al., 2001.
Potential Agronomic Utility
The potential agronomic utility of compounds with a benzoxazinone skeleton, related to benzoxazepinones, has been reviewed. Macias et al. (2006) highlighted the phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties of these compounds, suggesting their potential utility in agronomy Macias et al., 2006.
Pharmaceutical Applications
In the realm of pharmaceutical research, compounds resembling "this compound" have been synthesized and evaluated for their potential as drug candidates. For example, the synthesis of CCR5 antagonists has been developed for potential application in treating diseases Ikemoto et al., 2005.
Mecanismo De Acción
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-19-12-8-6-11(7-9-12)14-10-20-15-5-3-2-4-13(15)16(18)17-14/h2-9,14H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJMXBVOPVSDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2COC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2680639.png)


![2-(2-(3,4-dimethoxyphenyl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2680645.png)


![tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate](/img/structure/B2680649.png)
![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2680650.png)
![Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2680651.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide](/img/structure/B2680656.png)


